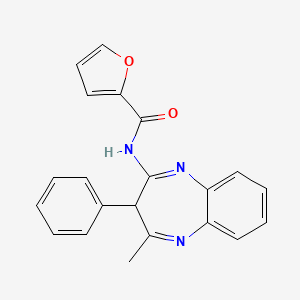

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC20197537

Molecular Formula: C21H17N3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17N3O2 |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25) |

| Standard InChI Key | KCJDQXLNWQZJTL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Introduction

Molecular Details

-

IUPAC Name: N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

-

Molecular Formula: C20H17N3O2

-

Molecular Weight: 331.37 g/mol

-

Structure: The compound consists of a 1,5-benzodiazepine core substituted with a phenyl group at position 3, a methyl group at position 4, and an amide linkage to a furan ring at position 2.

Computed Descriptors

-

SMILES Notation:

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4 -

InChIKey:

VLTZBEWXHYYNJC-UHFFFAOYSA-N

General Approach

The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamines with β-keto esters or related compounds under reflux conditions in organic solvents like xylene or ethanol. For this specific compound:

-

Intermediate Formation: A substituted o-phenylenediamine reacts with an appropriate ester (e.g., ethyl benzoylacetate) to form the benzodiazepine core.

-

Functionalization: The resulting benzodiazepine is further reacted with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to introduce the furan carboxamide group.

Reaction Conditions

The reaction is typically conducted under mild conditions to preserve the integrity of the benzodiazepine ring system:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Catalyst: Weak bases like potassium carbonate

-

Temperature: Room temperature to moderate heating (~50°C)

Benzodiazepine Core Activity

Benzodiazepines are well-known for their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). They exhibit:

-

Anxiolytic Effects: Reduction of anxiety symptoms.

-

Sedative-Hypnotic Properties: Induction of sleep and relaxation.

-

Anticonvulsant Activity: Prevention of seizures through CNS depression.

Furan Carboxamide Modification

The addition of a furan carboxamide moiety may enhance the compound's pharmacokinetic properties (e.g., bioavailability) and introduce novel biological activities:

-

Improved Binding Affinity: The furan ring can engage in π-stacking interactions with receptor sites.

-

Potential Anticancer Activity: Similar derivatives have shown cytotoxic effects against tumor cells by inducing apoptosis.

Spectroscopic Characterization

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (~7–8 ppm), methyl group (~2 ppm), and amide NH (~9 ppm). |

| ¹³C NMR | Peaks corresponding to carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm). |

| Mass Spectrometry | Molecular ion peak at m/z = 331, confirming molecular weight. |

Biological Screening

Although specific data for this compound is limited, related benzodiazepine derivatives have been tested for:

-

Antitumor Activity: Inhibition of cell proliferation in cancer models.

-

CNS Effects: Modulation of GABAergic neurotransmission leading to anxiolytic and sedative outcomes.

Comparative Analysis

To contextualize the significance of this compound, it is compared with other benzodiazepine derivatives:

| Property | N-(4-Methyl Derivative) | Standard Benzodiazepines |

|---|---|---|

| CNS Activity | Likely similar due to shared core | High |

| Modifications | Furan carboxamide enhances solubility | Minimal |

| Potential Anticancer Applications | Moderate (based on structural analogs) | Rare |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume